molecular formula C12H13FN2S B3011049 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

Cat. No.: B3011049
M. Wt: 236.31 g/mol
InChI Key: STUHOTBHBIKRFS-UHFFFAOYSA-N
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Description

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a benzothiazole core, which is recognized as a privileged structure in the development of biologically active molecules . This core is strategically substituted with a fluorine atom at the 4-position and a piperidine ring at the 2-position. The incorporation of fluorine is a common strategy in lead optimization, as it can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability . Fluorine's high electronegativity can alter the pKa of nearby functional groups and improve binding affinity through dipole interactions with enzyme targets . Simultaneously, the piperidine moiety introduces a nitrogen-containing heterocycle that can serve as a crucial pharmacophoric element, potentially enabling interactions with various enzymatic sites. Researchers primarily investigate this compound and its analogs for their potential applications in two key areas: as antimicrobial agents and as antitumor agents . The benzothiazole scaffold has demonstrated a versatile profile of biological properties, making it a valuable template for constructing novel therapeutic candidates . It is crucial to note that this product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHOTBHBIKRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with a fluorine atom and a piperidine ring. The presence of the fluorine atom is significant as it can enhance lipophilicity and bioactivity, which are crucial for drug development.

Property Description
Molecular Formula C₁₁H₁₃FN₂S
Molecular Weight 224.30 g/mol
CAS Number 862977-15-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer pathways and inflammatory responses.
  • Receptor Modulation : It interacts with receptors involved in neurotransmission and cell signaling, potentially affecting mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

  • Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored:

  • Cognitive Enhancement : Animal studies suggest that it may enhance cognitive functions by modulating neurotransmitter systems, particularly through its interaction with cholinergic receptors .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of various benzothiazole derivatives, this compound was identified as a lead compound due to its potent activity against breast cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A recent evaluation of antimicrobial agents included this compound among other derivatives. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential utility in treating infections caused by these pathogens.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole have shown potential in inhibiting tubulin polymerization. This action can disrupt mitotic spindle assembly and lead to apoptosis in cancer cells. For example, studies have demonstrated that benzothiazole derivatives can target the colchicine binding site on tubulin, effectively halting cancer cell proliferation .

Neuropharmacology
The compound has been investigated for its effects on histamine H3 receptors, which are implicated in cognitive processes and neurological disorders. Modulating these receptors could provide therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Anti-Tubercular Properties
Recent advancements in synthesizing benzothiazole derivatives have highlighted their efficacy against Mycobacterium tuberculosis. Compounds derived from benzothiazoles have demonstrated moderate to strong anti-tubercular activity in vitro and in vivo, suggesting their potential as new therapeutic agents against tuberculosis .

Biological Research Applications

Fluorescent Probes
Due to its unique structural characteristics, this compound is being explored as a fluorescent probe. Such probes are crucial for imaging biological processes and tracking cellular activities in real-time, enhancing our understanding of various biological mechanisms .

Targeting Specific Enzymes
The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, antagonists of retinol-binding protein (RBP4) derived from similar structures have shown promise in reducing serum levels linked to obesity and diabetes .

Industrial Applications

Advanced Materials Development
In industrial chemistry, this compound is utilized as a building block for synthesizing advanced materials with specific properties such as thermal stability and unique electronic characteristics. These materials are vital in developing new technologies across various sectors including electronics and pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tubulin polymerization leading to apoptosis in cancer cells
NeuropharmacologyModulates H3 receptors linked to cognitive disorders
Anti-Tubercular PropertiesDemonstrates activity against Mycobacterium tuberculosis
Fluorescent ProbesServes as a probe for imaging biological processes
Advanced MaterialsUsed in the synthesis of materials with high thermal stability

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer properties of a series of benzothiazole derivatives similar to this compound. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis through tubulin disruption.

Case Study 2: Neuropharmacological Potential
In a preclinical study focusing on neuropharmacology, compounds derived from this structure were tested for their ability to modulate H3 receptors. The findings suggested significant improvements in cognitive function markers in animal models, indicating potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Planarity
  • 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (): Substitutions: Chlorine (position 5) and trimethoxyphenyl (position 2). Electronic Effects: The electron-donating methoxy groups contrast with the electron-withdrawing fluorine in 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole, which may alter redox properties and target binding.
Substituent Flexibility and Bioactivity
  • 6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14) ():
    • Substitutions: Trifluoromethoxy (position 6) and piperazine (position 2).
    • Activity: Exhibits high potency in sodium channel inhibition (IC₅₀ = 0.23 µM) due to the rigid piperazine ring and strong electron-withdrawing trifluoromethoxy group .
    • Comparison: The piperidine group in the target compound offers greater conformational flexibility than piperazine, which may enhance adaptability in binding pockets.
Antimicrobial Activity
  • 2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3) (): Substitutions: Alkyne-linked piperidine (position 2). Activity: Broad-spectrum antimicrobial effects (MIC = 4–8 mg/mL against C. albicans and Gram-negative bacteria) attributed to the sulfanyl chain enhancing membrane penetration .
  • 2-Amino-1,3-benzothiazole Derivatives (): Substitutions: Amino group (position 2). Activity: Antifungal activity (MIC = 4 mg/mL against C.
Enzyme Inhibition and Neuroactivity
  • 2-(4-Chlorophenyl)-1,3-benzothiazole ():
    • Substitutions: 4-Chlorophenyl (position 2).
    • Activity: Selective inhibition of Klebsiella sp. at high concentrations, emphasizing the impact of halogenated aryl groups on target specificity .
    • Comparison: The piperidine group in the target compound may offer broader target engagement compared to planar aryl substituents.

Q & A

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution () tests growth inhibition against drug-resistant bacteria.
  • Fluorescence-Based Assays : Detect picric acid via fluorescence quenching ().
  • Thermal Stability : TGA/DTA () assesses decomposition profiles for formulation studies .

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